molecular formula C8H17IN2 B14347074 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide CAS No. 93115-82-3

2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide

Cat. No.: B14347074
CAS No.: 93115-82-3
M. Wt: 268.14 g/mol
InChI Key: XPGVLVZJOJNEBX-UHFFFAOYSA-M
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Description

2,2,3-Trimethyl-2,3-diazabicyclo[221]heptan-2-ium iodide is a bicyclic compound with a unique structure that includes a diazabicyclo heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide typically involves the reaction of a diazabicyclo heptane derivative with an appropriate iodinating agent. One common method involves the use of methyl iodide in the presence of a base to facilitate the formation of the iodide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide is unique due to its specific diazabicyclo heptane core and the presence of the iodide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

93115-82-3

Molecular Formula

C8H17IN2

Molecular Weight

268.14 g/mol

IUPAC Name

2,2,3-trimethyl-3-aza-2-azoniabicyclo[2.2.1]heptane;iodide

InChI

InChI=1S/C8H17N2.HI/c1-9-7-4-5-8(6-7)10(9,2)3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XPGVLVZJOJNEBX-UHFFFAOYSA-M

Canonical SMILES

CN1C2CCC(C2)[N+]1(C)C.[I-]

Origin of Product

United States

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